4-Methyl-b-methyl-b-nitrostyrene
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Overview
Description
4-Methyl-β-methyl-β-nitrostyrene is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.1998 g/mol . It is a member of the nitrostyrene family, characterized by the presence of a nitro group (-NO2) attached to a styrene backbone.
Preparation Methods
4-Methyl-β-methyl-β-nitrostyrene can be synthesized through various methods. One common synthetic route involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form the nitrostyrene derivative . Another method involves the direct nitration of styrene using nitric oxide . Industrial production methods typically employ these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-β-methyl-β-nitrostyrene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as lithium aluminium hydride.
Reduction: The compound can be hydrogenated in the presence of palladium catalysts to form the corresponding amine.
Substitution: It can participate in Michael addition reactions with various nucleophiles.
Common reagents used in these reactions include lithium aluminium hydride for reduction and palladium complexes for hydrogenation . Major products formed from these reactions include amines and other substituted derivatives.
Scientific Research Applications
4-Methyl-β-methyl-β-nitrostyrene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-β-methyl-β-nitrostyrene involves its reactivity as a nitroalkene. The nitro group acts as an electron-withdrawing group, making the β-position electrophilic and susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications, including cycloaddition reactions .
Comparison with Similar Compounds
4-Methyl-β-methyl-β-nitrostyrene can be compared with other nitrostyrene derivatives such as β-nitrostyrene and trans-β-methyl-β-nitrostyrene . While these compounds share similar structural features, 4-Methyl-β-methyl-β-nitrostyrene is unique due to the presence of the methyl group at the β-position, which influences its reactivity and applications .
Similar compounds include:
β-Nitrostyrene: Used in the synthesis of indigo dye and slimicides.
trans-β-Methyl-β-nitrostyrene: Utilized as a precursor in the synthesis of amphetamines.
Properties
IUPAC Name |
1-methyl-4-(2-nitroprop-1-enyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKFDNFWPBWEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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